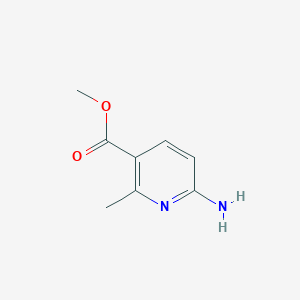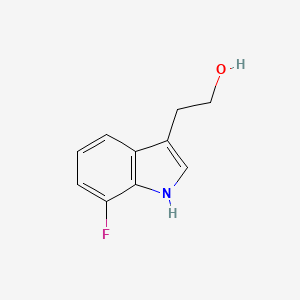
2-(7-Fluor-1H-indol-3-yl)ethanol
Übersicht
Beschreibung
Indole derivatives are a significant class of organic compounds that have a wide range of biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are often involved in various chemical reactions, including electrophilic substitution, due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary significantly depending on their specific structure. Generally, they are crystalline and colorless in nature with specific odors .Wissenschaftliche Forschungsanwendungen
Antivire Anwendungen
Indol-Derivate, einschließlich solcher, die dem 2-(7-Fluor-1H-indol-3-yl)ethanol ähneln, haben nachweislich antivirale Aktivitäten. Zum Beispiel haben bestimmte Indol-Derivate eine Hemmwirkung gegen Influenza A gezeigt . Dies deutet darauf hin, dass this compound möglicherweise zu Verbindungen mit antiviralen Eigenschaften synthetisiert werden könnte, die weiter für die Behandlung von Virusinfektionen untersucht werden könnten.
Antibakterielle Anwendungen
Forschungsergebnisse zeigen, dass Bis-Indol-Alkaloide, die eine strukturelle Ähnlichkeit mit this compound aufweisen, antibakterielle Aktivitäten gegen verschiedene Bakterienstämme gezeigt haben, darunter Methicillin-sensitive und -resistente Staphylococcus aureus . Dies deutet auf die potenzielle Verwendung von this compound bei der Entwicklung neuer antibakterieller Mittel hin.
Organische elektronische Materialien
Indolbasierte Fluorophore, die Strukturen ähneln, die dem this compound ähnlich sind, wurden in organischen elektronischen Materialien aufgrund ihrer einstellbaren optischen und elektrischen Eigenschaften eingesetzt. Sie finden Anwendungen in organischen Halbleitern, organischen Photovoltaikzellen, organischen Feldeffekttransistoren, Informationsspeichergeräten und organischen Leuchtdioden (OLEDs) .
Pharmazeutische Zwischenprodukte
Die Verbindung this compound kann als wichtiger Rohstoff und Zwischenprodukt in der organischen Synthese für Pharmazeutika dienen. Sein Indol-Kern ist ein wertvolles Pharmakophor in der medizinischen Chemie, das modifiziert werden kann, um die biologische Aktivität oder pharmakokinetische Eigenschaften zu verbessern .
Synthese von entzündungshemmenden Mitteln
Indol-Derivate sind bekannt für ihre entzündungshemmenden Eigenschaften. Aufgrund der strukturellen Relevanz könnte this compound ein Vorläufer bei der Synthese neuer entzündungshemmender Medikamente sein, wodurch die therapeutischen Optionen für die Behandlung von Entzündungszuständen erweitert werden .
Entwicklung von Antidiabetika
Das Indol-Gerüst ist in vielen synthetischen Arzneimittelmolekülen mit antidiabetischen Aktivitäten vorhanden. Daher könnte this compound auf sein Potenzial untersucht werden, neue Antidiabetika zu entwickeln, die zur Behandlung von Diabetes durch neuartige Wirkmechanismen beitragen .
Wirkmechanismus
Target of Action
2-(7-Fluoro-1H-indol-3-yl)ethanol is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, playing a crucial role in cell biology . .
Mode of Action
The mode of action of indole derivatives, including 2-(7-Fluoro-1H-indol-3-yl)ethanol, is largely dependent on their interaction with their targets . These compounds can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(7-Fluoro-1H-indol-3-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-(7-Fluoro-1H-indol-3-yl)ethanol, have been shown to bind with high affinity to multiple receptors, which can modulate cellular signaling pathways . This compound may also interact with enzymes involved in metabolic processes, potentially affecting the overall metabolic flux within cells.
Cellular Effects
2-(7-Fluoro-1H-indol-3-yl)ethanol has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, 2-(7-Fluoro-1H-indol-3-yl)ethanol may affect the expression of specific genes involved in cell cycle regulation and apoptosis, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of 2-(7-Fluoro-1H-indol-3-yl)ethanol involves its interaction with various biomolecules. This compound can bind to specific receptors, leading to the activation or inhibition of downstream signaling pathways . Additionally, 2-(7-Fluoro-1H-indol-3-yl)ethanol may act as an enzyme inhibitor or activator, thereby modulating the activity of enzymes involved in critical biochemical processes. Changes in gene expression induced by this compound can further contribute to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(7-Fluoro-1H-indol-3-yl)ethanol may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different experimental conditions . The degradation of 2-(7-Fluoro-1H-indol-3-yl)ethanol may lead to the formation of metabolites with distinct biological activities, which can influence the overall outcome of in vitro or in vivo experiments.
Dosage Effects in Animal Models
The effects of 2-(7-Fluoro-1H-indol-3-yl)ethanol can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Understanding the dosage-dependent effects of 2-(7-Fluoro-1H-indol-3-yl)ethanol is crucial for determining its safety and efficacy in preclinical studies.
Metabolic Pathways
2-(7-Fluoro-1H-indol-3-yl)ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . The metabolic pathways of 2-(7-Fluoro-1H-indol-3-yl)ethanol can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic potential.
Transport and Distribution
The transport and distribution of 2-(7-Fluoro-1H-indol-3-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, the distribution of 2-(7-Fluoro-1H-indol-3-yl)ethanol within different tissues can influence its overall biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(7-Fluoro-1H-indol-3-yl)ethanol can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 2-(7-Fluoro-1H-indol-3-yl)ethanol within subcellular structures can influence its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
2-(7-fluoro-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-3-1-2-8-7(4-5-13)6-12-10(8)9/h1-3,6,12-13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAGFSNEQJNKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717211 | |
| Record name | 2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057260-27-1 | |
| Record name | 2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


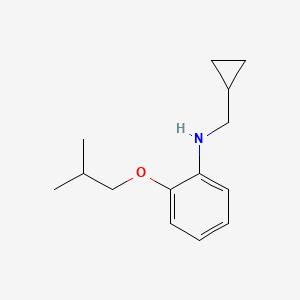
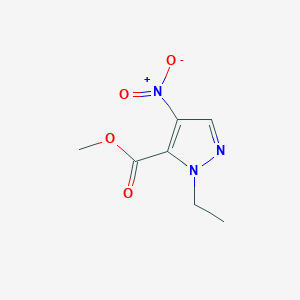
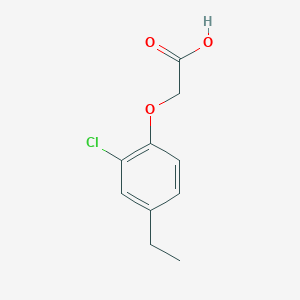
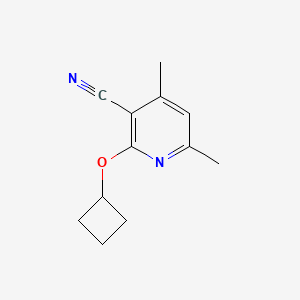


![[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1455489.png)
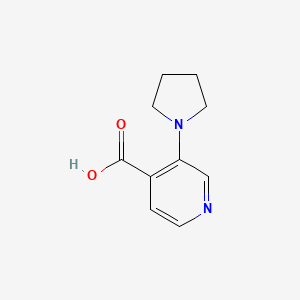


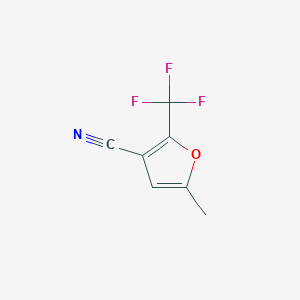
![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1455497.png)
![4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide](/img/structure/B1455498.png)
